Cas no 20371-41-9 (5-phenylpentanoyl chloride)
5-phenylpentanoyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenepentanoyl chloride
- 5-Phenylpentanoyl chloride
- 5-phenylpentanoyl chloride
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- Inchi: 1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI Key: VSHULXBTMXBAAP-UHFFFAOYSA-N
- SMILES: C1(CCCCC(Cl)=O)=CC=CC=C1
5-phenylpentanoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B522878-50mg |
5-phenylpentanoyl chloride |
20371-41-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522878-100mg |
5-phenylpentanoyl chloride |
20371-41-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B522878-500mg |
5-phenylpentanoyl chloride |
20371-41-9 | 500mg |
$ 230.00 | 2022-06-07 |
5-phenylpentanoyl chloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-phenylpentanoyl chloride
5-Phenylpentanoyl Chloride (CAS No. 20371-41-9): Properties, Applications, and Market Insights
5-Phenylpentanoyl chloride (CAS No. 20371-41-9) is a specialized organic compound widely used in pharmaceutical and chemical synthesis. This phenylpentanoyl chloride derivative is known for its versatility as an acylating agent, making it valuable in the production of fine chemicals, active pharmaceutical ingredients (APIs), and specialty materials. With the increasing demand for high-purity chemical intermediates, this compound has gained significant attention in research and industrial applications.
The molecular structure of 5-phenylpentanoyl chloride consists of a phenyl group attached to a five-carbon aliphatic chain terminated by a reactive acyl chloride functional group. This unique combination of aromatic and aliphatic characteristics contributes to its distinctive chemical behavior. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a molecular weight of 196.67 g/mol and a density of approximately 1.08 g/cm³.
In pharmaceutical applications, 5-phenylpentanoyl chloride CAS 20371-41-9 serves as a crucial building block for the synthesis of various drug molecules. Recent studies highlight its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds. The growing interest in targeted drug delivery systems has further increased the demand for such specialized intermediates in medicinal chemistry research.
The chemical industry utilizes 5-phenylpentanoyl chloride extensively in the production of specialty polymers and advanced materials. Its ability to introduce phenylpentanoyl moieties into molecular structures makes it particularly valuable for creating customized polymer chains with specific thermal and mechanical properties. Researchers are exploring its potential in developing high-performance coatings and adhesive formulations for automotive and aerospace applications.
From a market perspective, the global demand for 5-phenylpentanoyl chloride 20371-41-9 has shown steady growth, particularly in North America and Asia-Pacific regions. The compound's pharmaceutical-grade purity variants command premium prices in the market, reflecting its importance in high-value chemical synthesis. Industry analysts project continued expansion due to increasing R&D investments in specialty chemicals and bioconjugation technologies.
Recent advancements in green chemistry have prompted investigations into more sustainable production methods for phenylpentanoyl chloride derivatives. Researchers are exploring catalytic processes and solvent-free reactions to improve the environmental profile of such compounds while maintaining high yields and purity. These developments align with the chemical industry's growing emphasis on sustainable manufacturing practices and reduced carbon footprint.
Quality control of 5-phenylpentanoyl chloride CAS No. 20371-41-9 typically involves rigorous analytical techniques including gas chromatography (GC), HPLC analysis, and spectroscopic methods. The compound's stability and purity are critical factors for its performance in sensitive chemical reactions, particularly in asymmetric synthesis and chiral compound production where even minor impurities can significantly impact reaction outcomes.
Storage and handling recommendations for 5-phenylpentanoyl chloride emphasize the importance of anhydrous conditions and inert atmosphere protection to prevent hydrolysis and maintain product integrity. Proper chemical storage protocols are essential to preserve the compound's reactivity and extend its shelf life for research and industrial applications.
The future outlook for 5-phenylpentanoyl chloride 20371-41-9 appears promising, with emerging applications in bioconjugate chemistry and material science. As the pharmaceutical industry continues to develop more complex drug molecules and the materials sector seeks novel functional polymers, the demand for such specialized intermediates is expected to grow. Ongoing research into its structure-activity relationships may reveal additional valuable applications for this versatile chemical compound.
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